N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide

Description

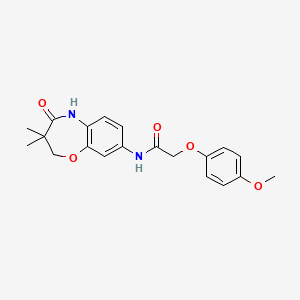

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a benzoxazepine derivative characterized by a seven-membered oxygen- and nitrogen-containing heterocyclic core. Key structural features include a 3,3-dimethyl substitution at the tetrahydrobenzoxazepine ring, a 4-oxo group, and an acetamide side chain linked to a 4-methoxyphenoxy moiety.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)12-27-17-10-13(4-9-16(17)22-19(20)24)21-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQDFDPUOQLJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenol derivative and an appropriate leaving group.

Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction using an acyl chloride or anhydride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide serves as a building block for the synthesis of more complex molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of new chemical entities . The compound's ability to undergo oxidation and substitution reactions allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

The compound has shown potential biological activities that warrant investigation:

- Antitumor Activity : Preliminary studies indicate that derivatives of benzoxazepine compounds exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored as a candidate for developing anticancer agents .

- Enzyme Inhibition : The unique structure of this compound makes it a candidate for studying enzyme interactions and protein binding. For example, it may inhibit enzymes like thymidylate synthase, which is crucial in DNA synthesis and repair processes .

Material Science

In addition to its applications in chemistry and biology, this compound can also be utilized in the development of new materials. Its unique chemical properties may allow it to serve as a precursor for various industrial chemicals or as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzoxazepine vs. Oxazolone/Thiazolidinone Derivatives The target compound’s benzoxazepine core differs from oxazolone (e.g., 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in ) and thiazolidinone (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides in ) scaffolds. Benzoxazepines are larger, fused-ring systems that may offer enhanced conformational rigidity compared to smaller heterocycles. This rigidity could improve target selectivity but may reduce metabolic stability .

Substituent Analysis

4-Methoxyphenoxy Group The 4-methoxyphenoxy acetamide side chain in the target compound is structurally analogous to the 4-methoxybenzylidene group in oxazolone derivatives () and the 4-methylcoumarin-linked acetamides in . However, the phenoxy linkage in the target compound introduces additional rotational freedom, which may affect binding kinetics compared to planar coumarin systems .

Acetamide Functionality The acetamide group is a common pharmacophore in all compared compounds. In the target molecule, its placement on the benzoxazepine ring may facilitate hydrogen bonding with biological targets, similar to its role in thiazolidinone derivatives (). However, steric hindrance from the dimethyl group at position 3 of the benzoxazepine core could limit interactions compared to less bulky analogs .

Hypothesized Pharmacological Profiles

- Enzyme Inhibition : The benzoxazepine core may target serine proteases or kinases, similar to coumarin-based acetamides ().

- Anti-inflammatory Activity: The 4-methoxyphenoxy group is associated with COX-2 inhibition in related compounds ().

Data Table: Structural and Functional Comparison

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370.4 g/mol

- IUPAC Name : N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

- Structure : The compound features a benzoxazepin moiety and a methoxyphenoxy acetamide group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Modulation : Preliminary data suggest that it may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This could implicate its use in treating mood disorders or neurodegenerative conditions.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in various cell types.

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Lipophilicity (LogP) | 2.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : In a study conducted on animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers and pain responses compared to control groups. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research published in Journal of Neurochemistry indicated that N-(3,3-dimethyl-4-oxo...) could protect neuronal cells from apoptosis induced by oxidative stress. This finding supports its potential role in neuroprotection.

- Antitumor Activity : A study published in Cancer Letters examined the cytotoxic effects of the compound on various cancer cell lines. Results showed promising activity against breast and lung cancer cells through apoptosis induction and cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for preparing this benzoxazepine-acetamide derivative?

The synthesis typically involves multi-step reactions:

- Core formation : Condensation of substituted benzoxazepine precursors (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives) with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide coupling : Reaction of the benzoxazepine intermediate with 2-(4-methoxyphenoxy)acetic acid or its activated derivatives (e.g., acyl chlorides) using coupling agents like DCC/DMAP .

- Purification : Isolation via precipitation or column chromatography, monitored by TLC for reaction completion .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 3.8 ppm for OCH₃, δ 7.5–8.1 ppm for aromatic protons) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]⁺ in ) .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.5% of theoretical values) .

Q. How is compound purity assessed during synthesis?

- TLC : Monitors reaction progress using hexane/EtOAc or DCM/MeOH solvent systems .

- HPLC/GC-MS : Quantifies purity post-synthesis, especially for detecting unreacted intermediates .

- Melting point analysis : Sharp melting ranges (e.g., 180–182°C in ) indicate crystalline purity .

Q. What in vitro assays are used for preliminary pharmacological evaluation?

- Enzyme inhibition assays : Targets like α-glucosidase or kinases, using spectrophotometric methods to measure IC₅₀ values .

- Cell viability assays : MTT or resazurin-based tests in cancer or diabetic cell lines .

- Receptor binding studies : Radioligand displacement assays for GPCR or nuclear receptor targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve benzoxazepine core formation?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Base screening : K₂CO₃ vs. NaH for deprotonation; higher yields reported with K₂CO₃ in DMF .

- Temperature control : Room temperature avoids side reactions (e.g., hydrolysis of acetamide groups) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems .

Q. How to resolve contradictions in spectral data assignments for complex substituents?

- 2D NMR techniques : HSQC/HMBC correlations differentiate overlapping aromatic signals (e.g., δ 6.9–7.5 ppm in ) .

- Isotopic labeling : ¹³C-enriched intermediates clarify carbon environments in crowded regions .

- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding patterns .

Q. What strategies mitigate toxicity in preclinical studies?

- Acute toxicity testing : Determine LD₅₀ in rodent models (e.g., Wistar mice) with histopathological analysis .

- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) .

- QSAR modeling : Predicts hepatotoxicity or cardiotoxicity based on substituent electronegativity and logP values .

Q. How to design analogues for structure-activity relationship (SAR) studies?

- Substituent variation : Modify the 4-methoxyphenoxy group (e.g., replace OCH₃ with halogens or bulky alkyl groups) .

- Scaffold hopping : Replace the benzoxazepine core with benzothiazepine or quinazolinone moieties .

- Bioisosteric replacement : Swap the acetamide linker with sulfonamide or urea groups to modulate solubility .

Methodological Considerations

- Data contradiction example : In , elemental analysis for compound 3c showed 6.57% N (found) vs. 9.79% (calculated), suggesting incomplete purification. Solutions include recrystallization or HPLC purification .

- Toxicity study protocol : Follow OECD Guideline 423, administering graded doses (5–2000 mg/kg) to mice, with 14-day observation for mortality and organ damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.